molecular formula C20H23N3O B2679738 N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide CAS No. 338410-57-4

N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide

Cat. No.: B2679738
CAS No.: 338410-57-4
M. Wt: 321.424
InChI Key: VMILHDBQLVPSTI-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 3-methyl-1-bromobutane in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with benzenecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad-spectrum biological activities.

    Methylbenzimidazole: A derivative with enhanced biological properties.

    Benzimidazolecarboxamide: Another derivative with potential therapeutic applications.

Uniqueness

N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives

Properties

IUPAC Name

N-[3-methyl-1-(6-methyl-1H-benzimidazol-2-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-13(2)11-18(23-20(24)15-7-5-4-6-8-15)19-21-16-10-9-14(3)12-17(16)22-19/h4-10,12-13,18H,11H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILHDBQLVPSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(CC(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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